N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide
Description
N-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide is a sulfonamide-based compound featuring a benzamide core substituted with a pentoxy chain (C₅H₁₁O) at the para-position. The structure includes a sulfamoyl bridge (-SO₂NH-) connecting the benzamide moiety to a 4,6-dimethylpyrimidin-2-yl group. This design combines lipophilic (pentoxy chain) and hydrogen-bonding (sulfamoyl, pyrimidine) elements, which may influence solubility, bioavailability, and target binding.
Properties
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4S/c1-4-5-6-15-32-21-11-7-19(8-12-21)23(29)27-20-9-13-22(14-10-20)33(30,31)28-24-25-17(2)16-18(3)26-24/h7-14,16H,4-6,15H2,1-3H3,(H,27,29)(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDDSTIKUFSUCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide typically involves multiple steps:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4,6-dimethylpyrimidine-2-amine with chlorosulfonic acid to form the corresponding sulfonamide.
Coupling with 4-Aminophenyl-4-pentoxybenzoate: The sulfonamide intermediate is then coupled with 4-aminophenyl-4-pentoxybenzoate under basic conditions to form the final product.
The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the reagents are mixed and allowed to react under controlled temperatures and pressures.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield by maintaining optimal reaction conditions throughout the process.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or pyrimidine rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides or pyrimidines depending on the nucleophile used.
Scientific Research Applications
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.
Medicine: Explored for its antibacterial and antifungal properties due to the presence of the sulfonamide group.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of enzymes that are sensitive to sulfonamide groups. The sulfonamide moiety mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts the synthesis of folic acid in bacteria, leading to their death.
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationships (SAR) : Para-substituted benzamides (e.g., fluorine, pentoxy) show varied bioactivity profiles. Fluorine’s electronegativity enhances target binding, while alkoxy chains modulate pharmacokinetics .
- Toxicity vs. Efficacy : Cytotoxicity in sulfonamide derivatives () highlights the need for balanced hydrophobicity. The pentoxy chain’s moderate length may offer a compromise between activity and safety.
- Future Directions : Computational modeling (e.g., using SHELX or ORTEP-3 ) could optimize the target compound’s conformation for target engagement. Experimental validation of anti-HIV or antimicrobial activity is warranted.
Biological Activity
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide is a compound of interest due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.
- Molecular Formula : C16H18N4O3S
- Molecular Weight : 346.4 g/mol
- CAS Number : 59941-98-9
The compound exhibits several mechanisms that contribute to its biological activity:
- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in neurotransmitter regulation, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease .
- Neuroprotective Effects : Studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, contributing to its potential therapeutic applications in neuroprotection .
- Anti-Aggregation Properties : The compound has demonstrated the ability to prevent the aggregation of amyloid-beta peptides, which is a hallmark of Alzheimer's pathology .
Pharmacological Evaluation
The biological activity of this compound has been evaluated through various studies:
Case Studies
- Alzheimer's Disease Models : In vitro studies using SH-SY5Y cells have shown that treatment with this compound results in reduced cell death and improved cell viability under oxidative stress conditions .
- Comparative Studies : Comparative pharmacological studies indicate that this compound has a more favorable profile than traditional AChE inhibitors, making it a candidate for further development as a multi-targeted therapeutic agent for neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling sulfonamide intermediates with benzamide derivatives. For example, sulfamoylphenyl precursors can be prepared via nucleophilic substitution of 4,6-dimethylpyrimidin-2-amine with chlorosulfonylated aromatic rings. The pentoxybenzamide moiety is introduced via amide coupling using reagents like EDCI/HOBt in anhydrous DMF. Yield optimization requires careful control of stoichiometry (e.g., 1.2 equivalents of acyl chloride), reaction temperature (0°C to room temperature), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are critical for validating the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.3 ppm for sulfonamide phenyl groups) and methyl resonances (δ 2.2–2.5 ppm for pyrimidine CH3). Overlapping signals can be resolved using 2D COSY or HSQC .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm. Discrepancies >5 ppm suggest impurities or incorrect adducts .
- IR : Validate sulfonamide (S=O stretches at ~1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functionalities .
Q. How can researchers design preliminary biological activity assays for antibacterial or antiproliferative potential?
- Methodological Answer :
- Antibacterial : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare compound stocks in DMSO (≤1% v/v) and test concentrations from 1–100 µM .
- Antiproliferative : Employ MTT assays on cancer cell lines (e.g., MCF-7, PC-3). Include fibroblast controls (e.g., NIH/3T3) to assess cytotoxicity. Data normalization to untreated controls is critical .
Advanced Research Questions
Q. How should crystallographic data (e.g., space group, unit cell parameters) be analyzed to resolve structural ambiguities?
- Methodological Answer :
- Software : Use SHELXL for refinement, ORTEP-3 for visualization, and WinGX for data integration. For example, orthorhombic systems (space group Pbca) with unit cell parameters a = 11.79 Å, b = 13.99 Å, c = 23.51 Å require careful handling of twinning and disorder .
- Validation : Check R-factors (R1 < 0.05 for high-resolution data) and electron density maps for missing/ambiguous atoms. Hydrogen bonding networks (e.g., N–H···O=S) stabilize crystal packing .
Q. What strategies address discrepancies between computational docking predictions and experimental bioactivity results?
- Methodological Answer :
- Docking Revisions : Re-parameterize force fields (e.g., AMBER vs. CHARMM) or adjust binding site flexibility. For PD-L1 inhibitors, docking scores may overestimate affinity due to solvation effects .
- Experimental Validation : Use SPR (Surface Plasmon Resonance) to measure binding kinetics (ka/kd) or ITC (Isothermal Titration Calorimetry) for thermodynamic profiling. Discrepancies >10-fold suggest off-target interactions .
Q. How can structure-activity relationship (SAR) studies be optimized using molecular dynamics (MD) simulations?
- Methodological Answer :
- Simulation Setup : Run 100-ns MD trajectories (GROMACS/AMBER) to assess ligand-protein stability. Focus on key residues (e.g., pyrimidine-binding pockets) and hydrogen bond occupancy (>80% indicates critical interactions) .
- SAR Analysis : Systematically modify substituents (e.g., pentoxy chain length, methyl groups on pyrimidine) and correlate with ΔGbinding (MM-PBSA calculations). For example, longer alkoxy chains may enhance lipophilicity but reduce solubility .
Data Contradiction Analysis
Q. How should researchers resolve conflicting NMR data between synthetic batches?
- Methodological Answer :
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dealkylated or oxidized derivatives). Adjust reaction conditions (e.g., inert atmosphere for oxidation-prone intermediates) .
- Dynamic NMR : For rotamers causing split signals, perform variable-temperature NMR (e.g., 25°C to 60°C) to coalesce peaks and calculate rotational barriers .
Tables for Key Parameters
| Crystallographic Data | Values |
|---|---|
| Space group | Pbca |
| Unit cell parameters (Å) | a = 11.79, b = 13.99, c = 23.51 |
| Volume (ų) | 3880.5 |
| Z (molecules/unit cell) | 8 |
| Biological Assay Conditions | Parameters |
|---|---|
| MIC assay concentration range | 1–100 µM |
| MTT assay incubation time | 48–72 hours |
| Cytotoxicity threshold (fibroblasts) | IC50 > 50 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
